molecular formula C22H16N2O4S B14974139 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide

4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide

Cat. No.: B14974139
M. Wt: 404.4 g/mol
InChI Key: CCHIUZSGKAXPPX-UHFFFAOYSA-N
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Description

4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazine core, which is then functionalized to introduce the benzoyl and benzamide groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Chemical Reactions Analysis

4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In medicinal chemistry, it has shown promise as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development .

Mechanism of Action

The mechanism of action of 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide involves its interaction with specific molecular targets in the body. It can form hydrogen bonds and π–π interactions with biological molecules, which can lead to the inhibition of certain enzymes or receptors. This interaction can disrupt normal cellular processes, leading to the therapeutic effects observed .

Comparison with Similar Compounds

Similar compounds to 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide include other benzothiazine derivatives such as 4H-3,1-benzothiazin-4-ones and 1,2,4-benzothiadiazine-1,1-dioxide. These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their biological activities and therapeutic potential .

Properties

Molecular Formula

C22H16N2O4S

Molecular Weight

404.4 g/mol

IUPAC Name

4-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzamide

InChI

InChI=1S/C22H16N2O4S/c23-22(26)16-10-12-17(13-11-16)24-14-20(21(25)15-6-2-1-3-7-15)29(27,28)19-9-5-4-8-18(19)24/h1-14H,(H2,23,26)

InChI Key

CCHIUZSGKAXPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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